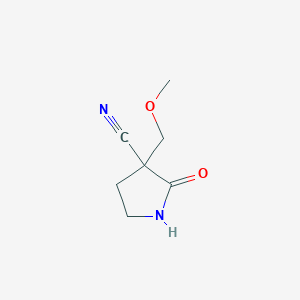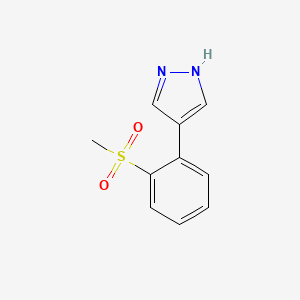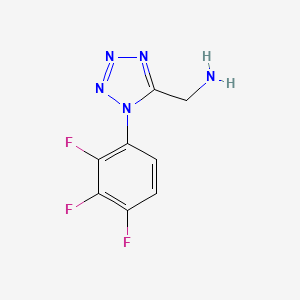![molecular formula C11H13NO3 B13473737 Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)
Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate is a heterocyclic compound that belongs to the class of benzoxazines It is characterized by a benzene ring fused to an oxazine ring, with an ethyl ester group attached to the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with ethyl chloroformate under basic conditions to form the oxazine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Flow chemistry allows for better control over reaction conditions and can be scaled up efficiently. The use of automated systems and real-time monitoring ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
Indole Derivatives: Widely studied for their biological activities, including anticancer and antimicrobial effects.
Imidazole Containing Compounds: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its benzoxazine ring system provides a versatile scaffold for designing new compounds with tailored properties .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)8-4-3-5-9-10(8)12-6-7-15-9/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
YAAHACCXGRMKHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)OCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13473660.png)





![tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate](/img/structure/B13473697.png)






